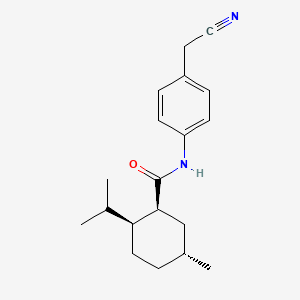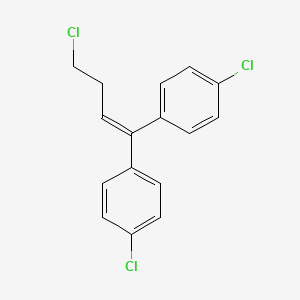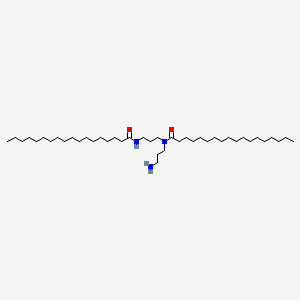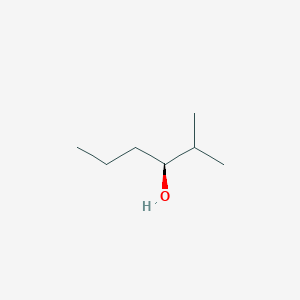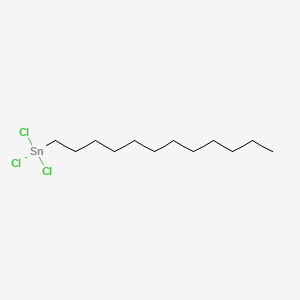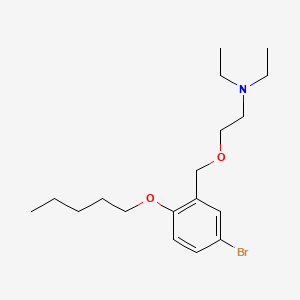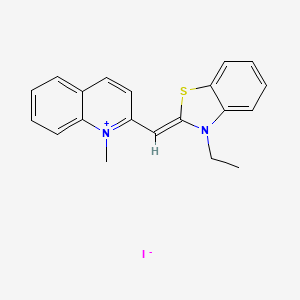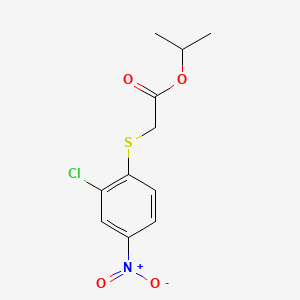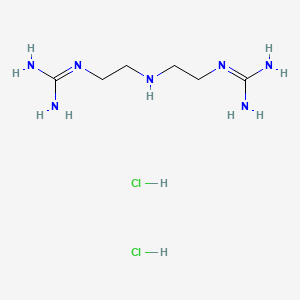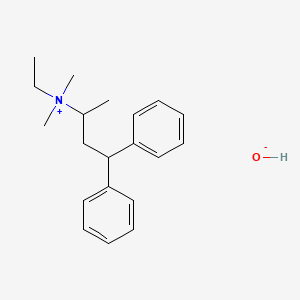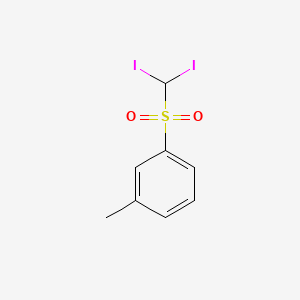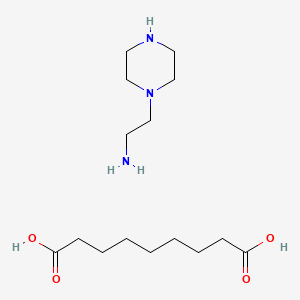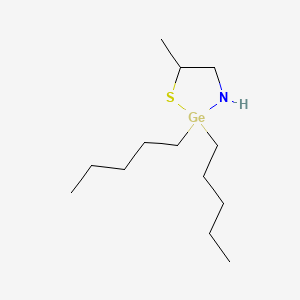
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine: is a chemical compound with the molecular formula C13H29GeNS and a molecular weight of 304.08106 g/mol . This compound is part of the thiazagermolidine family, which is characterized by the presence of a germanium atom within a thiazolidine ring structure. The unique combination of germanium and sulfur in its structure makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The thiazolidine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium oxides and sulfur-containing by-products.
Reduction: Germanium hydrides and reduced sulfur compounds.
Substitution: Various substituted thiazagermolidine derivatives.
Scientific Research Applications
2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other germanium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine involves its interaction with molecular targets such as enzymes and receptors. The germanium atom in the compound can form coordination complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dipentyl-5-methyl-1,3,2-thiazastannolidine: Contains a tin atom instead of germanium.
2,2-Dipentyl-5-methyl-1,3,2-thiazasilolidine: Contains a silicon atom instead of germanium.
2,2-Dipentyl-5-methyl-1,3,2-thiazaphospholidine: Contains a phosphorus atom instead of germanium.
Uniqueness
The presence of a germanium atom in 2,2-Dipentyl-5-methyl-1,3,2-thiazagermolidine distinguishes it from its analogs. Germanium imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
84260-48-0 |
|---|---|
Molecular Formula |
C13H29GeNS |
Molecular Weight |
304.1 g/mol |
IUPAC Name |
5-methyl-2,2-dipentyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C13H29GeNS/c1-4-6-8-10-14(11-9-7-5-2)15-12-13(3)16-14/h13,15H,4-12H2,1-3H3 |
InChI Key |
ONKWXMOZIHJLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Ge]1(NCC(S1)C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


